Isosorbide dicaprylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64896-70-4 |

|---|---|

Molecular Formula |

C22H38O6 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate |

InChI |

InChI=1S/C22H38O6/c1-3-5-7-9-11-13-19(23)27-17-15-25-22-18(16-26-21(17)22)28-20(24)14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1 |

InChI Key |

BIOGOMUNGWOQHV-GMQQQROESA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Isosorbide Dicaprylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate is a diester of isosorbide and caprylic acid, gaining significant attention in the pharmaceutical and cosmetic industries.[1] Derived from renewable resources, it offers a sustainable and effective alternative to traditional emollients and skin conditioning agents.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanisms of isosorbide dicaprylate, with a focus on its application in skin hydration.

Chemical Structure and Identification

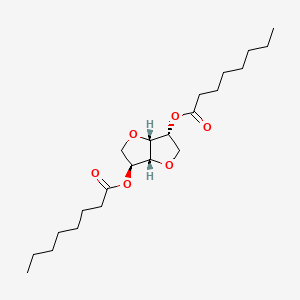

This compound is a bicyclic ether-ester with a rigid, fused furan (B31954) ring structure derived from isosorbide, and two flexible octanoyl (caprylyl) chains. This unique combination of a rigid core and flexible side chains imparts desirable properties such as a light, non-greasy feel on the skin.

The chemical identity of this compound is defined by the following identifiers:

-

IUPAC Name: [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate[3]

-

CAS Number: 64896-70-4[3]

-

SMILES: CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC[3]

A 2D representation of the chemical structure is provided below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | ~398.5 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Solubility | Soluble in oils and organic solvents; Insoluble in water | [5][6] |

| pH Stability | Stable in a pH range of 4 to 8 | [2][5] |

| Thermal Stability | Decomposition occurs above 160°C | [2] |

| Odor | Mild | [5] |

| Feel on Skin | Light, non-greasy | [5][7] |

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

A green and efficient method for the synthesis of this compound involves a lipase-catalyzed esterification in a solvent-free system.[8]

Materials:

-

Isosorbide

-

Caprylic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Dried air or nitrogen source

-

Reaction vessel with temperature control and stirring

Procedure:

-

Combine isosorbide and caprylic acid in the reaction vessel. A molar ratio of 1:2.5 (isosorbide to caprylic acid) has been shown to be effective.[9]

-

Add the immobilized lipase to the mixture. A catalyst loading of 8% (w/w) of the total reactants is recommended.[9]

-

Heat the reaction mixture to a controlled temperature, for example, 60°C, with continuous stirring (e.g., 300 rpm).[9]

-

To drive the equilibrium towards product formation, continuously remove the water produced during the esterification reaction. This can be achieved by bubbling dried air or nitrogen through the reaction mixture.[9]

-

Monitor the progress of the reaction by analyzing samples periodically using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be recycled for subsequent batches.[8]

-

Purify the crude this compound, if necessary, using techniques such as vacuum distillation to remove any unreacted starting materials or byproducts.

Analysis of this compound

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5 or equivalent).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Oven Temperature Program: A temperature gradient program is typically used to separate the components of the mixture. For example, start at a lower temperature and ramp up to a higher temperature to elute the compounds based on their boiling points.

-

Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify this compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The resulting spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity, confirming the esterification at the two hydroxyl groups of the isosorbide core.

Biological Activity and Signaling Pathways

This compound is recognized for its significant role in enhancing skin hydration and reinforcing the skin's barrier function. Its primary mechanism of action involves the upregulation of Aquaporin-3 (AQP3), a water and glycerol (B35011) channel in keratinocytes.

As illustrated in the diagram, this compound penetrates the skin and stimulates gene expression in keratinocytes. This leads to several beneficial effects:

-

Upregulation of Aquaporin-3 (AQP3): Increased AQP3 expression enhances the transport of water and glycerol into the epidermal cells, leading to improved skin hydration.

-

Strengthening of Tight Junctions and Desmosomes: By modulating the expression of genes related to cell-cell adhesion, this compound helps to fortify the connections between skin cells, thereby improving the skin's barrier function and reducing transepidermal water loss (TEWL).

-

Promotion of Epidermal Differentiation: It also influences the expression of genes involved in the normal differentiation process of keratinocytes, which is crucial for maintaining a healthy and functional stratum corneum.

These molecular actions translate into clinically observable improvements in skin moisturization, smoothness, and overall skin health.

Conclusion

This compound is a well-characterized, bio-based ingredient with significant potential in dermatological and cosmetic applications. Its defined chemical structure and favorable physicochemical properties, combined with its proven biological efficacy in enhancing skin hydration through the modulation of key cellular pathways, make it a compelling compound for researchers and product developers. The provided experimental protocols offer a starting point for the synthesis and analysis of this promising molecule. Further research into its broader biological effects and formulation optimization will continue to expand its applications in the field of skin science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins [mdpi.com]

- 6. What are the purification processes for isosorbide? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 7. Synthesis of biosafe this compound ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of biosafe this compound ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physicochemical properties of isosorbide dicaprylate

An In-depth Technical Guide to the Physicochemical Properties of Isosorbide (B1672297) Dicaprylate

Introduction

Isosorbide dicaprylate (IDC) is an ester derived from isosorbide, a bicyclic diol produced from D-sorbitol, and caprylic acid, a medium-chain fatty acid.[1][2] Its chemical structure features two fused furan (B31954) rings, which provide rigidity, and two lipophilic caprylate ester groups.[2] This compound is gaining significant attention in the pharmaceutical and cosmetic industries as a versatile emollient, skin-conditioning agent, and an effective skin hydrator.[1][3] Marketed under trade names such as HydraSynol® DOI, it is recognized for its ability to modulate biochemical pathways related to skin hydration and barrier function.[4][5][6] Furthermore, its application extends to polymer science as a bio-safe plasticizer for materials like polyvinyl chloride (PVC).[7][8]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate | [9][10] |

| CAS Number | 64896-70-4 | [4][9] |

| Molecular Formula | C₂₂H₃₈O₆ | [9] |

| Molecular Weight | 398.5 g/mol | [2][9] |

| Appearance | Clear, colorless to pale yellow liquid with a mild odor. | [1] |

| Solubility | Soluble in oils and organic solvents; insoluble in water. | [1] |

| pH Stability | Stable across a broad pH range, typically 4–8. | [1][2] |

| Thermal Stability | Decomposition occurs above 160°C. | [2] |

| XLogP3 (Computed) | 5.5 | [9] |

| Acid Value | <2 mg KOH/g | [11] |

| Saponification Value | ~204 mg KOH/g | [11] |

| Hydroxyl Value | ~206 mg KOH/g (for monoester, indicating potential presence in mixtures) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's properties and biological effects.

Determination of Acid, Saponification, and Hydroxyl Values

Standardized methods are employed to characterize the ester.

-

Acid Value: The acid value is determined according to DIN EN ISO 2114, which involves titrating the sample against a standardized potassium hydroxide (B78521) solution.[11]

-

Saponification Value: This is measured as per DIN EN ISO 3681, quantifying the amount of potassium hydroxide required to saponify 1 gram of the ester.[11]

-

Hydroxyl Value: The hydroxyl value is determined analogously to DIN 53240-2. This method measures the amount of KOH equivalent to the acetic acid bound during the acetylation of 1 gram of the substance, indicating the presence of free hydroxyl groups.[11]

Gene Expression Analysis in Skin Models

To understand the biological mechanism of this compound, its effect on gene expression is assayed in skin organotypic cultures.[12]

-

DNA Microarrays: Full-thickness epidermis tissue substitutes are treated with this compound.[6][10] RNA is then extracted from the tissues, converted to cDNA, and hybridized to DNA microarrays to screen for changes in the expression of a wide range of genes.[12]

-

Quantitative PCR (qPCR): To confirm the results from the microarray analysis for key genes (e.g., AQP3, E-Cadherin), qPCR is performed. This technique provides a more precise quantification of the changes in gene expression.[10][12]

-

Immunohistochemistry: This method is used to visualize the location and expression level of specific proteins (e.g., Aquaporin-3) within the tissue structure, further validating the gene expression data at the protein level.[10][12]

Clinical Efficacy Evaluation

The skin hydration and barrier function improvement properties are validated through clinical studies.[12]

-

Skin Hydration Measurement: The level of skin hydration is measured using a Corneometer®. In these studies, a lotion containing 2% IDC is typically applied to the skin of participants, and measurements are taken before and after treatment periods. Comparisons are often made against a placebo or a standard humectant like glycerol (B35011).[2][12]

-

Transepidermal Water Loss (TEWL) Assessment: The epidermal barrier function is assessed by measuring TEWL. A decrease in TEWL indicates an improvement in the skin's barrier integrity. This is typically measured on the forearms before and after treatment with a 2% IDC lotion versus a placebo.[2][12]

Mechanism of Action and Synthesis

This compound enhances skin barrier function and hydration through multiple biological pathways. It is synthesized via a green chemistry approach, making it a sustainable ingredient.

Signaling Pathway for Skin Hydration and Barrier Enhancement

This compound modulates key genes and proteins essential for maintaining skin homeostasis. It upregulates Aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and glycerol into keratinocytes.[2][10][13] This action is synergistic with glycerol.[10][13] Additionally, it stimulates genes involved in keratinocyte differentiation, tight junctions, desmosomes, and ceramide synthesis, which are critical for a robust stratum corneum and reduced transepidermal water loss.[2][4][10]

References

- 1. justglow.co.uk [justglow.co.uk]

- 2. This compound (64896-70-4) for sale [vulcanchem.com]

- 3. solskinbeautylabs.com.au [solskinbeautylabs.com.au]

- 4. dermafactors.com [dermafactors.com]

- 5. HydraSynol® DOI: Smart Skin Hydration & Barrier Care [dkshdiscover.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. Synthesis of biosafe this compound ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C22H38O6 | CID 10501064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. US9968536B2 - Composition comprising isosorbide monoesters and isosorbide diesters - Google Patents [patents.google.com]

- 12. Improvement of hydration and epidermal barrier function in human skin by a novel compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (Explained + Products) [incidecoder.com]

Isosorbide Dicaprylate: A Deep Dive into its Mechanism of Action for Advanced Skin Hydration

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate (IDC) is a novel, plant-derived diester demonstrating significant efficacy in improving skin hydration and reinforcing the epidermal barrier. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms through which IDC exerts its effects. By elucidating the core signaling pathways and cellular responses, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of IDC's potential in advanced dermatological and cosmetic formulations. The information presented herein is a synthesis of findings from in-vitro, ex-vivo, and human clinical studies.

Core Mechanism of Action: A Multi-Faceted Approach

Isosorbide dicaprylate employs a sophisticated, multi-pronged strategy to enhance skin hydration and barrier function. Its mechanism is not merely based on providing a superficial occlusive layer but rather on modulating the skin's intrinsic biological processes. The primary pathways of action include the upregulation of aquaporin-3 (AQP3), reinforcement of the stratum corneum through the promotion of key structural proteins and lipids, and the stabilization of intercellular junctions.

Upregulation of Aquaporin-3 (AQP3): Enhancing Water and Glycerol (B35011) Transport

A pivotal aspect of IDC's mechanism is its ability to significantly increase the expression of Aquaporin-3 (AQP3)[1][2][3][4][5][6][7]. AQP3 is a member of the aquaglyceroporin family of channel proteins, predominantly found in the plasma membranes of keratinocytes in the basal layer of the epidermis[4]. These channels are crucial for transporting water, glycerol, and other small solutes into the skin cells[2][4].

By upregulating AQP3, IDC facilitates a more efficient influx of water and glycerol from the dermis into the epidermis, thereby increasing the skin's intrinsic hydration capacity. Notably, in-vitro studies have demonstrated that IDC can increase AQP3 expression by as much as 2.5-fold[1]. This action also explains the observed synergistic effect of IDC when formulated with glycerin, a common humectant[1][2][3][5].

Stratum Corneum Reinforcement: Building a Resilient Barrier

This compound strengthens the stratum corneum, the outermost layer of the skin, by stimulating the expression of genes involved in keratinocyte differentiation and the synthesis of essential lipids[1][8].

-

Filaggrin and Involucrin: IDC has been shown to upregulate the expression of filaggrin and involucrin[1]. Filaggrin is a key protein that aggregates keratin (B1170402) filaments and is later broken down into Natural Moisturizing Factors (NMFs), which are crucial for maintaining stratum corneum hydration. Involucrin is a structural protein that contributes to the formation of the cornified envelope, a vital component of the skin barrier.

-

Ceramide Synthesis: IDC promotes the synthesis of ceramides, which are the most abundant lipids in the stratum corneum and are critical for barrier function and water retention[1][3]. In-vivo studies have reported a 40% increase in ceramide levels following treatment with IDC[1]. This enhancement of the lipid lamellae contributes to a significant reduction in transepidermal water loss (TEWL)[1].

Stabilization of Junctional Complexes: Fortifying Epidermal Cohesion

The integrity of the epidermis relies on robust intercellular junctions, including tight junctions and desmosomes. IDC has been found to strengthen these connections by:

-

Enhancing E-cadherin Expression: IDC upregulates the expression of E-cadherin, a calcium-dependent cell adhesion molecule that is a primary component of adherens junctions[1][3][7]. This enhances the cohesion between keratinocytes, contributing to a more intact and resilient epidermal barrier.

-

Modulating Claudin Proteins: IDC also influences the expression of claudin proteins, which are the backbone of tight junctions[1]. Tight junctions regulate the paracellular flow of water and solutes, and their reinforcement by IDC further prevents uncontrolled water loss.

Upregulation of CD44: The Hyaluronic Acid Receptor

Further contributing to its hydrating properties, IDC has been reported to upregulate the expression of CD44, a cell-surface glycoprotein (B1211001) that acts as a primary receptor for hyaluronic acid[2][5][6]. Hyaluronic acid is a potent humectant capable of binding and retaining large amounts of water. By increasing the number of its receptors, IDC can potentially enhance the skin's ability to utilize both endogenous and topically applied hyaluronic acid, further boosting hydration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and clinical studies on this compound.

Table 1: In-Vitro/Ex-Vivo Efficacy of this compound

| Parameter | Fold Increase / Percentage Change | Reference |

| Aquaporin-3 (AQP3) Expression | 2.5-fold increase | [1] |

| Ceramide Levels | 40% increase | [1] |

| Collagen I Synthesis | 18% increase | [1] |

| Permeation of Hydrophilic Actives | 35% increase | [1] |

Table 2: Clinical Efficacy of this compound (2% Lotion)

| Parameter | IDC (2%) | Glycerin (2%) | IDC (2%) + Glycerin (2%) | Condition | Reference |

| Hydration Improvement (Corneometer®) | +82% | +27% | +133% | Severely Dry Skin | [1][2][6] |

| Hydration Improvement (Corneometer®) | - | - | +35% | Moderately Dry Skin | [2][3][6][7] |

| TEWL Reduction | -22% | -9% | -31% | Severely Dry Skin | [1] |

| Dry Skin Improvement | - | - | +125% | Dry Skin | [3][7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

Gene Expression Analysis in Skin Organotypic Cultures (DNA Microarray)

-

Objective: To assess the effect of IDC on the expression of a broad range of genes involved in skin hydration and barrier function.

-

Methodology:

-

Tissue Culture: Full-thickness skin organotypic cultures are treated with a vehicle control or a specified concentration of this compound.

-

RNA Extraction: Total RNA is isolated from the tissue cultures at predetermined time points.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The cDNA from the control and treated samples are labeled with different fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridization: The labeled cDNA probes are hybridized to a DNA microarray chip containing thousands of known gene sequences.

-

Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity at each gene spot. The ratio of the two fluorescent signals indicates the relative expression level of each gene in the IDC-treated sample compared to the control.

-

Quantitative Polymerase Chain Reaction (qPCR) for AQP3 Expression

-

Objective: To quantify the change in Aquaporin-3 (AQP3) mRNA expression in keratinocytes following treatment with IDC.

-

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are cultured and treated with IDC at various concentrations and for different durations.

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells and converted to cDNA.

-

qPCR: The cDNA is subjected to qPCR using primers specific for the AQP3 gene and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of AQP3 mRNA is calculated using the comparative Ct (ΔΔCt) method.

-

Immunohistochemistry for E-cadherin Expression

-

Objective: To visualize and semi-quantify the expression of E-cadherin in skin tissue treated with IDC.

-

Methodology:

-

Tissue Preparation: Skin biopsies or organotypic cultures are fixed in formalin and embedded in paraffin (B1166041).

-

Sectioning and Deparaffinization: The paraffin blocks are sectioned, and the tissue sections are mounted on slides and deparaffinized.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the E-cadherin antigen.

-

Immunostaining: The sections are incubated with a primary antibody specific for E-cadherin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chromogenic substrate is added, which produces a colored precipitate at the site of the antigen.

-

Microscopy and Analysis: The stained sections are visualized under a microscope, and the intensity and localization of the staining are assessed.

-

Clinical Assessment of Skin Hydration (Corneometer®)

-

Objective: To measure the hydration level of the stratum corneum in human subjects.

-

Methodology:

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for a specified period.

-

Measurement: The Corneometer® CM 825 probe, which measures skin capacitance, is applied to the designated skin area with constant pressure.

-

Data Acquisition: The instrument provides a hydration value in arbitrary units. Multiple readings are taken and averaged.

-

Study Design: Measurements are typically taken at baseline and at various time points after the application of the test product.

-

Clinical Assessment of Transepidermal Water Loss (TEWL) (Tewameter®)

-

Objective: To evaluate the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

-

Methodology:

-

Acclimatization: Subjects are acclimatized to a controlled environment to minimize sweating.

-

Measurement: The Tewameter® probe, which has two pairs of sensors to measure temperature and relative humidity, is placed on the skin surface.

-

Data Acquisition: The instrument calculates the TEWL in g/h/m².

-

Study Design: TEWL measurements are performed before and after a period of product application to assess changes in barrier function.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for IDC Evaluation.

Conclusion

This compound presents a compelling profile as a highly effective skin hydrating agent with a well-defined, multi-faceted mechanism of action. By targeting key biological pathways involved in water transport, stratum corneum integrity, and intercellular cohesion, IDC offers a comprehensive solution for improving skin hydration and barrier function from within. The robust in-vitro and clinical data underscore its potential for use in advanced skincare and dermatological products aimed at addressing dry and compromised skin conditions. This technical guide provides a foundational understanding for further research and development in harnessing the full therapeutic and cosmetic potential of this compound.

References

- 1. dianova.com [dianova.com]

- 2. Immunohistochemistry protocol for E-Cadherin Antibody (NB110-56937): Novus Biologicals [novusbio.com]

- 3. enviroderm.co.uk [enviroderm.co.uk]

- 4. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]

- 5. genomeme.ca [genomeme.ca]

- 6. PPARgamma Activators Stimulate Aquaporin 3 Expression in Keratinocytes/Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. celnovte.com [celnovte.com]

- 8. Measurement of TEWL and stratum corneum hydration [bio-protocol.org]

Plant-Derived Pathways to Isosorbide Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosorbide (B1672297) dicaprylate, a bio-based diester, is gaining significant attention across the pharmaceutical, cosmetic, and polymer industries as a sustainable alternative to petrochemically derived emollients, plasticizers, and solvents. Its synthesis from renewable plant sources aligns with the growing demand for green chemistry and environmentally friendly products. This technical guide provides an in-depth overview of the synthesis of isosorbide dicaprylate from plant-derived precursors, focusing on the sourcing of isosorbide from starch and caprylic acid from vegetable oils. Detailed experimental protocols, comparative quantitative data, and visualizations of key biochemical and experimental pathways are presented to equip researchers and professionals with the necessary knowledge for its synthesis and application.

Introduction: The Bio-Based Advantage of this compound

This compound is an ester formed from isosorbide, a diol derived from starch, and caprylic acid, a medium-chain fatty acid abundant in coconut and palm kernel oils.[1] This molecule's plant-based origin, coupled with its desirable physicochemical properties, makes it a compelling green alternative in various applications. Isosorbide is a non-toxic, biodegradable, and thermally stable diol produced from bio-based feedstocks.[2] The final diester, this compound, exhibits excellent properties as a plasticizer and emollient.

This guide will explore the two primary plant-derived feedstocks for this compound synthesis: starch for isosorbide production and coconut or palm oil for caprylic acid extraction.

Sourcing the Precursors from Plant-Derived Materials

The journey to synthesizing this compound begins with the procurement of its two key building blocks: isosorbide and caprylic acid, both readily available from plant-based sources.

Isosorbide from Starch-Rich Plants

Isosorbide is a dianhydrohexitol produced through a multi-step process starting from starch, a polysaccharide abundant in plants like corn, wheat, and potatoes.[2] The overall process involves the hydrolysis of starch to glucose, followed by the hydrogenation of glucose to sorbitol, and finally, the double dehydration of sorbitol to yield isosorbide.[3]

Starch Biosynthesis in Plants:

The synthesis of starch in plant cells occurs within plastids, primarily chloroplasts in photosynthetic tissues. The process begins with glucose-6-phosphate, a product of the Calvin cycle. A series of enzymatic reactions, including those catalyzed by phosphoglucomutase and ADP-glucose pyrophosphorylase, leads to the formation of ADP-glucose, the activated glucose donor for starch synthesis.[4] Starch synthase then elongates the glucan chains, and branching enzymes introduce α-1,6 linkages to form the complex, semi-crystalline structure of starch.[5]

Caprylic Acid from Vegetable Oils

Caprylic acid (octanoic acid) is a saturated fatty acid that can be sourced from various vegetable oils, with coconut oil and palm kernel oil being particularly rich sources.[1] The fatty acid composition of these oils makes them ideal feedstocks for caprylic acid extraction.

| Plant Oil Source | Caprylic Acid (C8:0) Content (%) | Reference |

| Coconut Oil | 5.4 - 9.5 | [6] |

| Palm Kernel Oil | 2.5 - 5.0 | [1] |

Fatty Acid Biosynthesis in Coconuts:

The biosynthesis of fatty acids in plants occurs in the plastids and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex.[7] The process starts with acetyl-CoA, which is converted to malonyl-CoA. The growing acyl chain is attached to an acyl carrier protein (ACP) and is elongated by two carbons in each cycle, with malonyl-ACP serving as the two-carbon donor.[8] In coconut endosperm, specific acyl-ACP thioesterases (FatB) play a crucial role in terminating the fatty acid chain elongation, leading to a higher proportion of medium-chain fatty acids like caprylic acid.[9]

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound is achieved through the esterification of isosorbide with caprylic acid. This reaction can be performed using either chemical or enzymatic catalysts.

Experimental Protocols

Protocol 1: Isosorbide Synthesis from Starch

-

Starch Hydrolysis: A suspension of starch in water is subjected to acid hydrolysis, typically using a dilute strong acid like sulfuric acid or hydrochloric acid, or enzymatic hydrolysis using amylase.[10][11] The mixture is heated to facilitate the breakdown of starch into glucose.

-

Glucose Hydrogenation: The resulting glucose solution is then hydrogenated to sorbitol in the presence of a catalyst, commonly Raney nickel, under hydrogen pressure.[3]

-

Sorbitol Dehydration: Sorbitol is dehydrated to isosorbide in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, under vacuum at elevated temperatures (e.g., 130-150°C).[2][12] The water formed during the reaction is continuously removed to drive the reaction to completion.

-

Purification: The crude isosorbide is purified by vacuum distillation.[13]

Protocol 2: Caprylic Acid Extraction from Coconut Oil

-

Saponification: Coconut oil is hydrolyzed using a strong base, such as sodium hydroxide (B78521) (saponification), to produce glycerol (B35011) and a mixture of fatty acid salts (soaps).

-

Acidification: The soap mixture is then acidified with a strong acid, like sulfuric acid, to liberate the free fatty acids.

-

Fractional Distillation: The mixture of fatty acids is separated by fractional distillation under reduced pressure to isolate caprylic acid based on its boiling point.

Protocol 3: this compound Synthesis (Chemical Catalysis)

-

Reaction Setup: Isosorbide and a molar excess of caprylic acid are charged into a reaction vessel equipped with a stirrer, a thermometer, a nitrogen inlet, and a distillation setup for water removal.

-

Catalyst Addition: A chemical catalyst, such as titanium(IV) butoxide (Ti(OBu)4) or p-toluenesulfonic acid, is added to the mixture.[14]

-

Reaction: The mixture is heated to a high temperature (e.g., 180-220°C) under a nitrogen atmosphere.[14] The water produced during the esterification is continuously removed by distillation to shift the equilibrium towards the product.

-

Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a low level.

-

Purification: The crude this compound is purified by vacuum distillation to remove the excess caprylic acid and the catalyst residues.

Protocol 4: this compound Synthesis (Enzymatic Catalysis)

-

Reaction Setup: Isosorbide and caprylic acid are mixed in a solvent-free system.

-

Enzyme Addition: An immobilized lipase (B570770), such as Novozym 435, is added as the catalyst.[15]

-

Reaction: The reaction is carried out at a milder temperature (e.g., 60-80°C) with continuous stirring. Water removal can be facilitated by bubbling dry air through the mixture or by applying a vacuum.[15]

-

Monitoring: The conversion to the diester is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Purification: After the reaction, the immobilized enzyme is filtered off for reuse. The product is then purified, typically by vacuum distillation.

Quantitative Data and Comparison of Synthesis Methods

The choice of synthesis method can significantly impact the yield, purity, and sustainability of the process.

| Parameter | Chemical Catalysis | Enzymatic Catalysis | Reference |

| Catalyst | Ti(OBu)4, p-TSA | Immobilized Lipase (e.g., Novozym 435) | [14][15] |

| Temperature | High (180-220°C) | Mild (60-80°C) | [14][15] |

| Reaction Time | Typically several hours | Can be longer, but optimizable | [14][15] |

| Yield | Generally high | High, with potential for >80% diester content | [15] |

| Selectivity | Can have side reactions | High selectivity, fewer byproducts | |

| Sustainability | Metal catalysts can be toxic and require removal | Biocatalyst is reusable and biodegradable | [15] |

| Purification | More complex due to catalyst residues | Simpler, catalyst is easily separated | [15] |

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C22H38O6 | [11] |

| Molecular Weight | 398.53 g/mol | [11] |

| Appearance | Clear, colorless to pale yellow liquid | [16] |

| Solubility | Soluble in oils and organic solvents; insoluble in water | [16] |

Conclusion and Future Outlook

The synthesis of this compound from plant-derived sources offers a sustainable and environmentally friendly alternative to conventional petrochemical-based products. Starch-rich crops and oil-bearing plants like coconut provide abundant and renewable feedstocks for its production. While chemical catalysis offers a well-established route, enzymatic synthesis is emerging as a more sustainable and selective method, aligning with the principles of green chemistry.

Future research should focus on optimizing the enzymatic synthesis process to improve reaction rates and yields, further enhancing its economic viability. Additionally, exploring a wider range of plant-based oils for caprylic acid extraction and developing more efficient and environmentally benign extraction and purification methods will be crucial for the large-scale industrial production of bio-based this compound. The continued development and adoption of this versatile bio-based molecule will contribute significantly to a more sustainable chemical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts: Transition from Batch Reactor to Continuous‐Flow System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Debate on the Pathway of Starch Synthesis: A Closer Look at Low-Starch Mutants Lacking Plastidial Phosphoglucomutase Supports the Chloroplast-Localized Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. starch biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. csun.edu [csun.edu]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. Identification of Genes Involved in Lipid Biosynthesis through de novo Transcriptome Assembly from Cocos nucifera Developing Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Starch Hydrolysis by Amylase [terpconnect.umd.edu]

- 11. mail.fctemis.org [mail.fctemis.org]

- 12. researchgate.net [researchgate.net]

- 13. What is the key method for the initial purification of isosorbide? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of biosafe this compound ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. escholarship.org [escholarship.org]

Toxicological Profile of Isosorbide Dicaprylate for Topical Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosorbide (B1672297) dicaprylate, a diester of isosorbide and caprylic acid, is increasingly utilized in topical formulations for its skin-hydrating and barrier-enhancing properties. This document provides a comprehensive toxicological profile of isosorbide dicaprylate for topical applications, compiled from available literature and regulatory information. It adheres to a technical format, presenting data in structured tables, detailing experimental protocols for key toxicological endpoints, and visualizing complex pathways and workflows. The available data suggests a favorable safety profile for this compound, with a low potential for skin irritation, sensitization, and genotoxicity. However, a notable lack of publicly available quantitative data for specific toxicological endpoints was observed.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dioctanoate |

| CAS Number | 64896-70-4 |

| Molecular Formula | C22H38O6 |

| Molecular Weight | 398.5 g/mol |

| Appearance | Clear Liquid |

| Solubility | Oil-soluble |

Toxicological Endpoints

Acute Dermal Toxicity

Studies on analogous substances registered under REACH indicate a low order of acute dermal toxicity. For instance, a limit test conducted on a similar long-chain ester showed no mortality or treatment-related clinical signs of toxicity at a dose of 2000 mg/kg body weight.

| Endpoint | Result | Classification |

| Acute Dermal LD50 | > 2000 mg/kg bw (analogous substance) | Not Classified |

Skin Irritation

In vitro and in vivo assessments, where available for similar esters, suggest that this compound is not a skin irritant.

| Assay | Result | Classification |

| In Vitro Skin Irritation (OECD 439) | Data not publicly available | Not Classified (Presumed) |

| Conclusion | Non-irritating |

Skin Sensitization

The potential for this compound to cause skin sensitization is considered low.

| Assay | Result | Classification |

| Local Lymph Node Assay (LLNA; OECD 429) | Data not publicly available | Not a Sensitizer (B1316253) (Presumed) |

| Conclusion | Non-sensitizing |

Genotoxicity

Based on the available information, this compound is not considered to be genotoxic.

| Assay | Result | Conclusion |

| Bacterial Reverse Mutation Assay (Ames Test; OECD 471) | Data not publicly available | Non-mutagenic (Presumed) |

| In Vitro Mammalian Cell Micronucleus Test (OECD 487) | Data not publicly available | Non-clastogenic/aneugenic (Presumed) |

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments relevant to the topical safety assessment of a substance like this compound, based on OECD Test Guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[3][4][5]

Methodology:

-

Test System: A three-dimensional RhE model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used. The model consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

-

Test Substance Application: A defined amount of the test substance (e.g., 25 mg or 30 µL) is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration, typically 60 minutes, at 37°C.

-

Post-Exposure: Following exposure, the test substance is removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the expression of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by the mitochondria of viable cells. The formazan is then extracted from the tissue, and the optical density is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control-treated tissues. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50%.[3]

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD TG 429)

The LLNA is an in vivo method that assesses the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application.[6][7][8][9][10]

Methodology:

-

Test Animals: Female mice of a recommended strain (e.g., CBA/J) are used.

-

Dose Formulation and Application: The test substance is prepared in a suitable vehicle at a minimum of three concentrations. A positive control and a vehicle control are also included. On days 1, 2, and 3, 25 µL of the appropriate formulation is applied to the dorsal surface of each ear of the mice.

-

Lymphocyte Proliferation Measurement: On day 6, all mice are injected intravenously with 3H-methyl thymidine (B127349). Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared for each mouse or pooled group. The incorporation of 3H-methyl thymidine is measured by β-scintillation counting, and the results are expressed as disintegrations per minute (DPM).

-

Data Analysis: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean DPM per group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3 at one or more concentrations.[6]

Bacterial Reverse Mutation Assay (Ames Test; OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[11][12]

Methodology:

-

Tester Strains: A set of bacterial strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.

-

Exposure: The test substance, at a range of concentrations, is incubated with the tester strains and the S9 mix (or buffer) in a suitable medium.

-

Plating and Incubation: The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan). The plates are incubated for 48-72 hours at 37°C.

-

Data Analysis: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (solvent control) and/or a reproducible and statistically significant positive response for at least one concentration.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This in vitro test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][14][15][16][17]

Methodology:

-

Cell Cultures: Established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes are used.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Exposure: Cells are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration.

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis during or after treatment.

-

Harvesting and Staining: After the appropriate incubation period, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Data Analysis: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (typically at least 2000 binucleated cells per concentration). A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a clear and reproducible increase at one or more concentrations. Cytotoxicity is also assessed to ensure that the observed effects are not a result of high levels of cell death.

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biosafe this compound ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. toxicoop.com [toxicoop.com]

- 8. oecd.org [oecd.org]

- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nib.si [nib.si]

- 12. scantox.com [scantox.com]

- 13. nanotec.or.th [nanotec.or.th]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. one.oecd.org [one.oecd.org]

- 17. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

Isosorbide Dicaprylate: A Comprehensive Technical Review of its Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate, a diester of isosorbide and caprylic acid, is a bio-based compound increasingly utilized in the pharmaceutical, cosmetic, and polymer industries as a plasticizer, emollient, and solvent. Derived from renewable resources like corn, it is often marketed as a green and sustainable alternative to traditional petroleum-based additives. This technical guide provides an in-depth analysis of the biodegradability and environmental impact of isosorbide dicaprylate, presenting available quantitative data, detailed experimental protocols, and an examination of its potential effects on ecosystems.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C22H38O6 | [1] |

| Molecular Weight | 398.5 g/mol | [1] |

| Appearance | Clear Liquid | [2] |

| Solubility | Oil-soluble | [2] |

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. For isosorbide esters, "ready biodegradability" is a key characteristic, suggesting they are unlikely to persist in the environment.

Aerobic Biodegradation in Aquatic Environments

The ready biodegradability of isosorbide diesters has been evaluated using standardized test methods, such as the OECD 301F Manometric Respirometry Test. This method assesses the mineralization of a substance to carbon dioxide by aerobic microorganisms.

A study on a similar isosorbide diester, POLYSORB® ID 37 (a blend of C8 and C10 fatty acid esters of isosorbide), demonstrated that it is readily biodegradable, achieving 83% biodegradation in 28 days.[3] This result surpasses the 60% threshold required to be classified as "readily biodegradable" within a 10-day window. While this data is for a closely related mixture, it strongly suggests that this compound, as a pure C8 diester, would exhibit similar or even more rapid degradation.

Table 1: Ready Biodegradability of Isosorbide Diester (POLYSORB® ID 37)

| Test Guideline | Inoculum | Test Duration | Biodegradation (%) | Classification |

| OECD 301F | Activated sludge | 28 days | 83 | Readily Biodegradable |

The OECD 301F test is a standard method to determine the ready biodegradability of chemical substances.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for uptake by a blank control, is measured over 28 days. The percentage of biodegradation is calculated by expressing the measured oxygen consumption as a percentage of the theoretical oxygen demand (ThOD).[4][5][6]

-

Apparatus:

-

Respirometer: A device to measure oxygen consumption, typically consisting of a flask connected to a manometer or pressure sensor.

-

Constant temperature chamber or water bath (22 ± 1 °C).

-

Magnetic stirrers.

-

-

Procedure:

-

Preparation of Mineral Medium: A mineral medium containing essential salts is prepared.

-

Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared by settling or centrifugation to obtain a concentrated suspension of microorganisms.

-

Test Setup:

-

Test vessels are prepared containing the mineral medium, the test substance at a known concentration (typically providing 100 mg/L of ThOD), and the inoculum.

-

Blank controls containing only the inoculum and mineral medium are run in parallel to measure endogenous respiration.

-

Reference controls with a readily biodegradable substance (e.g., sodium benzoate) are included to check the activity of the inoculum.

-

Toxicity controls containing both the test substance and the reference substance can be used to assess for inhibitory effects of the test substance.[4]

-

-

Incubation: The sealed flasks are incubated in the dark at a constant temperature with continuous stirring.

-

Measurement: The consumption of oxygen is measured at regular intervals for up to 28 days.

-

Data Analysis: The cumulative oxygen consumption is plotted against time. The percentage of biodegradation is calculated as:

-

Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[6]

-

Biodegradation in Soil and Marine Environments

While specific data for this compound is limited, general principles of ester hydrolysis and microbial degradation suggest it would also be biodegradable in soil and marine sediments. The ester linkages are susceptible to hydrolysis, breaking the molecule down into isosorbide and caprylic acid, both of which are expected to be readily biodegradable.

Studies on other biodegradable polymers in soil and marine environments indicate that factors such as microbial community composition, temperature, pH, and nutrient availability significantly influence the rate of degradation.[7][8][9][10][11] For instance, the degradation of polyacrylates in soil has been shown to occur, with the main chain degrading at rates of 0.12–0.24% over six months.[10]

Environmental Impact and Ecotoxicity

The environmental impact of a substance is determined by its potential to cause adverse effects in ecosystems. This is typically assessed through ecotoxicity testing on organisms representing different trophic levels.

Aquatic Ecotoxicity

Currently, there is a lack of specific, publicly available data on the aquatic ecotoxicity of this compound for key indicator species such as fish, Daphnia magna, and algae.

However, a study on isosorbide acrylate (B77674) and methacrylate (B99206) monomers and their corresponding polymers provides some insight. The study found that while the polymers were generally harmless (EC50 > 1000 mg/L), the acrylate monomers were toxic to the vascular plant Spirodela polyrhiza and the invertebrate Thamnocephalus platyurus (EC50 ~9 mg/L).[12][13] This highlights the importance of considering the potential toxicity of monomers that could be released during incomplete degradation.

An environmental risk assessment for isosorbide-5-mononitrate, a different isosorbide derivative, reported an EC50 for Daphnia magna of >120 mg/L, suggesting low acute toxicity to this organism.[2] While not directly applicable to this compound, it provides some context for the potential toxicity of isosorbide-based compounds.

Table 2: Aquatic Ecotoxicity of Isosorbide Acrylate Monomers

| Organism | Test Substance | Endpoint | Value (mg/L) |

| Spirodela polyrhiza | Isosorbide acrylate monomers | EC50 | ~9 |

| Thamnocephalus platyurus | Isosorbide acrylate monomers | EC50 | ~9 |

| Escherichia coli | Isosorbide acrylate monomers | EC50 | Moderately toxic |

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

-

Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The concentration at which 50% of the daphnids are immobilized (unable to swim) is determined (EC50).[14][15]

-

Apparatus:

-

Glass test vessels.

-

Constant temperature room or water bath (20 ± 2 °C).

-

Light source providing a 16-hour light/8-hour dark cycle.

-

-

Procedure:

-

Test Organisms: Neonates (<24 hours old) from a healthy culture of Daphnia magna are used.

-

Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.

-

Exposure: A group of daphnids (typically 20) is placed in each test vessel.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[16][17][18]

-

Signaling Pathways and Molecular Mechanisms

There is currently no available research on the specific signaling pathways in environmentally relevant organisms that are affected by this compound. General studies on plasticizers have shown that they can interfere with various hormone systems in wildlife.[19] For example, some plasticizers have been shown to impact gene transcription related to proteolysis, protein synthesis, and energy metabolism in Daphnia magna.[5] Further research, potentially using transcriptomics and molecular docking studies, is needed to elucidate the specific molecular mechanisms of toxicity of this compound in aquatic and terrestrial organisms.

Life Cycle Assessment and Environmental Risk

A comprehensive Life Cycle Assessment (LCA) for this compound has not been published. However, LCAs of other bio-based plastics generally show a lower carbon footprint compared to their fossil-based counterparts, primarily due to the sequestration of atmospheric CO2 during the growth of the biomass feedstock.[20] A complete LCA would need to consider all stages, from the cultivation of the raw material (e.g., corn), through the chemical synthesis of isosorbide and its esterification, to the final disposal or degradation of the product.

Similarly, a formal Environmental Risk Assessment (ERA) for this compound is not publicly available. An ERA would involve comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is estimated based on production volumes, usage patterns, and fate in the environment, while the PNEC is derived from ecotoxicity data.[2][21] Given the likely low toxicity and ready biodegradability of this compound, the PEC/PNEC ratio is expected to be low, indicating an insignificant environmental risk.

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as water, soil, and sediment are crucial for understanding its fate and transport. While specific validated methods for this compound are not widely published, methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose.[22][23][24][25][26]

General Protocol for LC-MS/MS Analysis

-

Sample Preparation:

-

Water: Solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering substances.

-

Soil and Sediment: Solvent extraction, followed by a clean-up step, is typically required to isolate the analyte from the complex matrix.

-

-

Chromatographic Separation: Reversed-phase liquid chromatography is used to separate this compound from other components in the extract.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of the target analyte.

Conclusion

This compound presents a promising profile as an environmentally benign alternative to traditional plasticizers and cosmetic ingredients. Evidence from a closely related isosorbide diester strongly indicates that it is readily biodegradable in aquatic environments. While specific ecotoxicity data for this compound is lacking, the available information on similar compounds suggests a low potential for aquatic toxicity. Further research is warranted to generate specific data on its biodegradation in soil and marine environments, as well as its ecotoxicity across different trophic levels. A comprehensive Life Cycle Assessment and Environmental Risk Assessment would provide a more complete picture of its overall environmental footprint. The development of validated analytical methods for its detection in environmental matrices is also crucial for monitoring its presence and confirming its favorable environmental profile.

References

- 1. This compound | C22H38O6 | CID 10501064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of biosafe this compound ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. petroleumhpv.org [petroleumhpv.org]

- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 7. Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Microbial succession during the degradation of bioplastic in coastal marine sediment favors sulfate reducing microorganisms [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ecotoxicity of isosorbide acrylate and methacrylate monomers and corresponding polymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. portal.research.lu.se [portal.research.lu.se]

- 14. ecetoc.org [ecetoc.org]

- 15. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ENVIRONMENTAL [oasis-lmc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. static1.squarespace.com [static1.squarespace.com]

- 22. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN111257488A - Method for simultaneously detecting isosorbide dinitrate and metabolite thereof in plasma by liquid chromatography-quadrupole mass spectrometry - Google Patents [patents.google.com]

- 24. elgalabwater.com [elgalabwater.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Spectroscopic Analysis of Isosorbide Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Isosorbide (B1672297) Dicaprylate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. It includes detailed experimental protocols, data interpretation, and visualizations to support research and development activities.

Introduction to Isosorbide Dicaprylate

This compound is a diester synthesized from isosorbide, a bio-based diol derived from D-sorbitol, and caprylic acid. Its rigid bicyclic furan (B31954) ring structure and flexible fatty acid chains give it unique properties as an emollient, solvent, and plasticizer in various industries, including pharmaceuticals and cosmetics. Spectroscopic analysis is crucial for confirming its chemical structure, assessing purity, and understanding its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H and ¹³C NMR Spectral Data

While a definitive, publicly available source for the complete ¹H and ¹³C NMR spectral data of this compound could not be located in the conducted search, data for closely related isosorbide derivatives and general chemical shift ranges for esters provide a strong basis for interpretation. The following tables summarize expected chemical shifts based on the analysis of similar structures.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Isosorbide Ring Protons | 3.5 - 5.2 | m |

| α-CH₂ of Caprylate Chain | 2.2 - 2.4 | t |

| (CH₂)₅ of Caprylate Chain | 1.2 - 1.7 | m |

| Terminal CH₃ of Caprylate Chain | 0.8 - 1.0 | t |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 172 - 175 |

| Isosorbide Ring Carbons | 70 - 86 |

| α-CH₂ of Caprylate Chain | 33 - 35 |

| Methylene Carbons of Caprylate Chain | 22 - 32 |

| Terminal CH₃ of Caprylate Chain | ~14 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[1][2][3]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

If an internal standard is required, add a small amount of TMS to the solution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.[4]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon environment, which improves the signal-to-noise ratio.[1]

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional groups and the alkyl chains, as well as the ether linkages of the isosorbide core. A key indicator of the successful esterification of isosorbide is the appearance of a strong carbonyl (C=O) stretching band and the disappearance or significant reduction of the broad O-H stretching band from the parent isosorbide.[5]

Table 3: Key FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2925, ~2855 | C-H (Alkyl) | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1465 | C-H (Alkyl) | Bending |

| ~1160, ~1080 | C-O (Ester and Ether) | Stretching |

Experimental Protocol for FT-IR Spectroscopy

This protocol describes the analysis of liquid this compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

-

FT-IR Spectrometer with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Soft, lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean and dry. Clean the surface with a soft wipe dampened with isopropanol or acetone (B3395972) and allow it to evaporate completely.

-

Record a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal, which will be automatically subtracted from the sample spectrum.[6]

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.[7]

-

After the measurement, clean the ATR crystal thoroughly with a solvent-dampened wipe to remove all traces of the sample.

-

Analyze the resulting spectrum to identify the characteristic absorption peaks and their corresponding functional groups.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

Thermal Properties of Isosorbide Dicaprylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Isosorbide (B1672297) dicaprylate, a diester derived from the renewable resource isosorbide and caprylic acid, is gaining significant attention in the pharmaceutical and polymer industries.[1] Its favorable safety profile, biodegradability, and efficacy as a plasticizer and emollient make it a compelling alternative to traditional, petroleum-based additives.[2][3] A thorough understanding of its thermal properties is critical for its application in manufacturing processes, such as hot-melt extrusion, and for ensuring the stability of final formulations. This technical guide provides a detailed overview of the thermal behavior of isosorbide dicaprylate, focusing on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Thermal Properties

This compound is a yellow, oily liquid at room temperature, indicating a melting point below ambient conditions.[4] Its thermal stability and phase transition behavior are key parameters for its use in various applications.

Data Summary

While comprehensive TGA and DSC data for pure this compound are not widely published in publicly available literature, the following table summarizes the key findings from existing studies. It is important to note that some data points are derived from its performance as a plasticizer within a polymer matrix.

| Thermal Property | Value | Method | Notes |

| Physical State | Yellow Oil | Visual Observation | Melting point is below room temperature.[4] |

| Decomposition Temperature | > 160°C | TGA | Enables use in hot-process emulsions.[3] |

| Thermal Stability in PVC | Degradation at 210°C (for PVC + 30% IDC) | TGA | Demonstrates superior thermal stability compared to PVC plasticized with DEHP (degradation at 195°C).[3] |

| Glass Transition (Tg) of Plasticized PLA | 27.7°C (for PLA + 20 wt% IDC) | DSC | Shows significant plasticizing effect, reducing the Tg of pure PLA from 60.3°C.[4][5] |

Note: The thermal stability of isosorbide-based plasticizers has been observed to generally increase with the length of the alkyl chain.[4]

Experimental Protocols

The following sections describe standardized methodologies for conducting TGA and DSC analyses on a substance like this compound. These protocols are based on common practices for the thermal analysis of pharmaceutical excipients and polymer additives.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition and the degradation profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The pan is placed onto the TGA's high-precision balance.

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is ideal for identifying phase transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).

Objective: To determine the glass transition temperature (Tg) of this compound. As it is a liquid at room temperature, a melting peak is not expected, but a sub-ambient glass transition is likely.

Instrumentation: A calibrated differential scanning calorimeter, equipped with a cooling accessory.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: The sample is heated from a low temperature (e.g., -90°C) to a temperature above any expected transitions (e.g., 40°C) at a controlled rate (e.g., 10°C/min). This step removes any thermal history.

-

Cool: The sample is then cooled back to the starting temperature (e.g., -90°C) at a controlled rate (e.g., 10°C/min).

-

Second Heat: The sample is heated again at the same rate (e.g., 10°C/min). The glass transition is typically analyzed from the second heating scan to ensure a consistent amorphous state.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The data is plotted as heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve.

Visualizing Experimental Workflows and Data Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for TGA and DSC and the logical relationship between these analytical techniques for the thermal characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biosafe this compound ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound (64896-70-4) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Isosorbide dicaprylate CAS number and chemical identifiers

An In-depth Examination of Isosorbide (B1672297) Dicaprylate: Chemical Properties, Synthesis, and Biological Activity in Skin Health

Abstract